molecular formula C22H33NO2 B14233156 3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile CAS No. 650606-15-8

3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile

Cat. No.: B14233156
CAS No.: 650606-15-8
M. Wt: 343.5 g/mol
InChI Key: PMUJFIZVEGICFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile is an organic compound with the molecular formula C20H29NO2 It is characterized by the presence of a phenyl ring substituted with a decyloxy group and an ethoxymethyl group attached to a propenenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Decyloxyphenyl Intermediate: The starting material, 4-hydroxybenzaldehyde, undergoes an etherification reaction with decyl bromide in the presence of a base such as potassium carbonate to form 4-(decyloxy)benzaldehyde.

    Knoevenagel Condensation: The 4-(decyloxy)benzaldehyde is then subjected to a Knoevenagel condensation reaction with ethyl cyanoacetate in the presence of a base like piperidine to yield the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Nitro or bromo derivatives of the original compound.

Scientific Research Applications

3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-[3,4-Bis(decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile: Similar structure but with an additional decyloxy group on the phenyl ring.

    2-Propenenitrile, 3-[3,4-bis(decyloxy)phenyl]-2-(ethoxymethyl)-, (2E): Another variant with different substitution patterns on the phenyl ring.

Uniqueness

3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

650606-15-8

Molecular Formula

C22H33NO2

Molecular Weight

343.5 g/mol

IUPAC Name

3-(4-decoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile

InChI

InChI=1S/C22H33NO2/c1-3-5-6-7-8-9-10-11-16-25-22-14-12-20(13-15-22)17-21(18-23)19-24-4-2/h12-15,17H,3-11,16,19H2,1-2H3

InChI Key

PMUJFIZVEGICFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C=C(COCC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.